molecular formula C9H10N2O6 B13684189 2-Ethyl 4-Methyl 5,6-Dihydroxypyrimidine-2,4-dicarboxylate

2-Ethyl 4-Methyl 5,6-Dihydroxypyrimidine-2,4-dicarboxylate

Cat. No.: B13684189
M. Wt: 242.19 g/mol
InChI Key: OTCGLOYIDBJUNY-UHFFFAOYSA-N
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Description

2-Ethyl 4-Methyl 5,6-Dihydroxypyrimidine-2,4-dicarboxylate is a pyrimidine derivative with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two hydroxyl groups and two carboxylate groups attached to a pyrimidine ring. Its molecular formula is C9H10N2O6, and it has a molecular weight of 242.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl 4-Methyl 5,6-Dihydroxypyrimidine-2,4-dicarboxylate typically involves multi-step reactions. One common method includes the reaction of ethyl acetoacetate with urea in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl 4-Methyl 5,6-Dihydroxypyrimidine-2,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce dihydropyrimidine derivatives .

Scientific Research Applications

2-Ethyl 4-Methyl 5,6-Dihydroxypyrimidine-2,4-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl 4-Methyl 5,6-Dihydroxypyrimidine-2,4-dicarboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, inhibit specific proteins, or alter cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl 4-Methyl 5,6-Dihydroxypyrimidine-2,4-dicarboxylate stands out due to its dual hydroxyl and carboxylate functionalities, which provide unique reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C9H10N2O6

Molecular Weight

242.19 g/mol

IUPAC Name

2-O-ethyl 4-O-methyl 5-hydroxy-6-oxo-1H-pyrimidine-2,4-dicarboxylate

InChI

InChI=1S/C9H10N2O6/c1-3-17-9(15)6-10-4(8(14)16-2)5(12)7(13)11-6/h12H,3H2,1-2H3,(H,10,11,13)

InChI Key

OTCGLOYIDBJUNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C(C(=O)N1)O)C(=O)OC

Origin of Product

United States

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